molecular formula C21H43ClN2O3S B13762867 2-Chloro-N-[(stearylamino)carbonyl]ethanesulfonamide CAS No. 70117-12-3

2-Chloro-N-[(stearylamino)carbonyl]ethanesulfonamide

Cat. No.: B13762867
CAS No.: 70117-12-3
M. Wt: 439.1 g/mol
InChI Key: UGURZQIXJUOTML-UHFFFAOYSA-N
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Description

2-Chloro-N-[(stearylamino)carbonyl]ethanesulfonamide is a sulfonamide derivative characterized by a stearylamino (C18 alkyl chain) group attached via a carbonyl linkage to the sulfonamide nitrogen.

Properties

CAS No.

70117-12-3

Molecular Formula

C21H43ClN2O3S

Molecular Weight

439.1 g/mol

IUPAC Name

1-(2-chloroethylsulfonyl)-3-octadecylurea

InChI

InChI=1S/C21H43ClN2O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-23-21(25)24-28(26,27)20-18-22/h2-20H2,1H3,(H2,23,24,25)

InChI Key

UGURZQIXJUOTML-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCNC(=O)NS(=O)(=O)CCCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[(stearylamino)carbonyl]ethanesulfonamide typically involves the reaction of stearylamine with chloroethanesulfonyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure the highest purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[(stearylamino)carbonyl]ethanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted ethanesulfonamides, while hydrolysis can produce stearylamine and sulfonamide derivatives .

Scientific Research Applications

2-Chloro-N-[(stearylamino)carbonyl]ethanesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-N-[(stearylamino)carbonyl]ethanesulfonamide involves its interaction with specific molecular targets in biological systems. The chloro group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The stearylamino group can interact with lipid membranes, affecting their structure and function. The sulfonamide group can mimic natural substrates of enzymes, leading to competitive inhibition .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their distinguishing features are summarized below:

Compound Name Key Substituents Molecular Weight (g/mol) Primary Applications References
2-Chloro-N-[(stearylamino)carbonyl]ethanesulfonamide Stearylamino (C18), Cl, sulfonamide ~500 (estimated) Surfactants, agrochemicals -
Chlorsulfuron Triazine ring, methoxy, methyl, sulfonamide 357.8 Herbicide
2-Chloro-N-(benzothiazol-2-yl)acetamide (P1) Benzothiazole, Cl, acetamide 226.7 Anticancer agent (precursor)
2-Chloro-N-(3-methoxybenzoyl)benzenesulfonamide 3-Methoxybenzoyl, Cl, sulfonamide 344.8 Crystallography studies
Triflumuron Trifluoromethoxy, benzamide, urea 358.7 Insecticide

Key Observations:

  • Lipophilicity: The stearyl chain in the target compound dramatically increases its hydrophobicity compared to analogs like chlorsulfuron (triazine) or 2-chloro-N-(benzothiazol-2-yl)acetamide (aromatic heterocycle). This property may enhance membrane permeability in biological systems or compatibility with non-polar matrices .
  • Electrophilicity : The chlorine atom adjacent to the sulfonamide group (common in all listed compounds) activates the carbonyl carbon for nucleophilic attack, a feature exploited in herbicide design (e.g., chlorsulfuron’s inhibition of acetolactate synthase) .

Physicochemical Properties

  • Solubility : The stearyl chain renders the target compound poorly water-soluble, contrasting with chlorsulfuron’s moderate solubility (aided by the polar triazine ring) .
  • Stability : Sulfonamides generally exhibit thermal stability, but the long alkyl chain may increase susceptibility to oxidative degradation compared to aryl-substituted analogs like 2-chloro-N-(3-methoxybenzoyl)benzenesulfonamide .

Regulatory and Industrial Relevance

  • Chlorsulfuron : Registered under EPA regulations for agricultural use, with tolerances specified for foreign residues .
  • Triflumuron : Classified as an insecticide with defined tolerances, emphasizing the role of sulfonamide derivatives in pest control .
  • Target Compound: No direct regulatory data are available, but its structure aligns with surfactants or specialty chemicals requiring REACH compliance (e.g., registration dates and CAS numbers noted for similar compounds in ) .

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